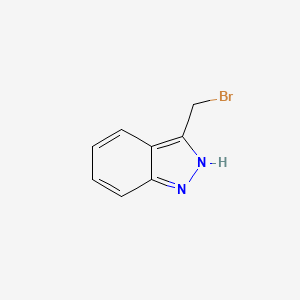

3-(Bromomethyl)-1H-indazole

Übersicht

Beschreibung

3-(Bromomethyl)-1H-indazole: is an organic compound belonging to the indazole family, characterized by a bromomethyl group attached to the third position of the indazole ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring, known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of 1H-indazole: The synthesis of 3-(Bromomethyl)-1H-indazole typically begins with the bromination of 1H-indazole. This can be achieved by reacting 1H-indazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, selectively brominating the methyl group at the third position.

Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: 3-(Bromomethyl)-1H-indazole undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiols, leading to the formation of azido, cyano, and thioether derivatives, respectively.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

Azido Derivative: Formed by substitution with sodium azide.

Carboxylic Acid: Formed by oxidation with potassium permanganate.

Alcohol: Formed by reduction with lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Indazole derivatives, including 3-(bromomethyl)-1H-indazole, have shown promising anticancer properties. A study evaluated the inhibitory effects of various indazole derivatives against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The compound exhibited significant cytotoxicity with an IC50 value of 5.15 µM against K562 cells, indicating its potential as a scaffold for developing low-toxic anticancer agents .

Protein-Ligand Interactions

The compound has been investigated for its ability to interact with proteins, which is crucial for drug design. Studies have shown that this compound can bind effectively to specific protein targets, providing insights into the design of new drugs aimed at modulating protein functions.

Neuroprotective Properties

Research indicates that indazole derivatives may possess neuroprotective effects. These compounds can modulate biological pathways associated with neurodegenerative diseases, suggesting their potential in treating conditions such as Alzheimer's disease .

Cannabinoid Receptor Activity

This compound has been identified as a potential CB1 receptor agonist. Compounds with this activity are being explored for therapeutic applications in pain management and other conditions mediated by cannabinoid receptors . The ability to influence CB1 receptor activity positions this compound as a candidate for developing novel analgesics.

Synthetic Applications

The bromomethyl group in this compound allows for further functionalization through nucleophilic substitution reactions. This feature is exploited in synthetic chemistry to create a variety of indazole derivatives with tailored properties for specific applications .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of indazole derivatives based on the structure of this compound and evaluated their activity against cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced efficacy and selectivity.

Case Study 2: CB1 Receptor Modulation

Another investigation focused on the compound's interaction with cannabinoid receptors. Through binding assays, it was determined that modifications to the bromomethyl group could enhance receptor affinity, paving the way for new analgesic drugs.

Wirkmechanismus

Molecular Targets and Pathways:

Enzyme Inhibition: 3-(Bromomethyl)-1H-indazole can act as an enzyme inhibitor by covalently modifying active site residues, thereby blocking enzyme activity.

Signal Transduction: The compound may interfere with signal transduction pathways by modifying key signaling proteins, affecting cellular processes such as proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

3-(Chloromethyl)-1H-indazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity due to the difference in halogen properties.

3-(Fluoromethyl)-1H-indazole: Contains a fluorine atom, leading to distinct electronic effects and reactivity patterns compared to the bromine derivative.

Uniqueness:

Reactivity: The bromine atom in 3-(Bromomethyl)-1H-indazole provides a balance between reactivity and stability, making it a preferred choice for certain synthetic applications.

Biological Activity: The compound’s unique structure allows for specific interactions with biological targets, offering potential advantages in drug development over its halogenated analogs.

Biologische Aktivität

3-(Bromomethyl)-1H-indazole is a brominated derivative of indazole, a heterocyclic compound known for its diverse chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The presence of the bromomethyl group enhances its reactivity and allows for further chemical modifications, which can lead to the development of new derivatives with unique properties.

- Molecular Formula : C_9H_8BrN

- Molecular Weight : Approximately 197.03 g/mol

- Structure : The compound features a bromomethyl group at the 3-position of the indazole ring, contributing to its reactivity and potential applications.

Research indicates that this compound may act as a hinge-binding fragment in protein kinases, which are crucial in cancer progression. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues enhances its binding affinity to biological targets, making it a promising candidate in anticancer drug development.

Antitumor Properties

Studies have shown that indazole derivatives exhibit significant antitumor properties. Specifically, this compound has been identified as an inhibitor against various cancer cell lines. The bromomethyl group is believed to improve the compound's binding affinity to protein kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The manipulation of the bromomethyl group allows for the synthesis of various derivatives, which can be tested for enhanced biological activity. For instance, substituting the bromine atom with other functional groups can lead to compounds with improved efficacy against specific cancer types .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

| Compound | Similarity | Unique Features |

|---|---|---|

| 6-(Bromomethyl)-1H-indazole hydrobromide | 0.95 | Contains a hydrobromide salt form |

| 3-Bromo-1H-indazole-5-carbonitrile | 0.91 | Incorporates a carbonitrile group at the 5-position |

| 3-Bromo-1-methyl-1H-indazol-5-amine | 0.88 | Contains an amine at the 5-position |

| 4-Bromo-1H-indazole | 0.86 | Bromination at the 4-position |

This table illustrates how variations in substitution can lead to distinct biological activities and chemical reactivities within the indazole family.

Study on Protein Kinase Inhibition

A study published in the European Journal of Medicinal Chemistry explored the interaction of this compound with various protein kinases. The results indicated that this compound could effectively inhibit kinase activity, leading to reduced proliferation of cancer cells in vitro. The study highlighted the potential for developing targeted therapies based on this compound.

Synthesis and Functionalization

Research has documented methods for synthesizing this compound from simple precursors through various chemical reactions, including bromination and nucleophilic substitutions. These synthetic routes are crucial for obtaining sufficient quantities of the compound for biological testing and further functionalization .

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKBCQWFKVKWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630763 | |

| Record name | 3-(Bromomethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293758-70-0 | |

| Record name | 3-(Bromomethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.